molecular formula C9H11N3O B3037867 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole CAS No. 64928-88-7

1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole

Cat. No.: B3037867
CAS No.: 64928-88-7
M. Wt: 177.2 g/mol
InChI Key: QRXBDDXQNITPII-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with an aminoethyl side chain

Scientific Research Applications

1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The compound “1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole” is structurally similar to dopamine, a neurotransmitter in the brain . Dopamine is a catecholamine, which means it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . Therefore, it’s plausible that this compound may interact with dopamine receptors or other related targets in the brain.

Mode of Action

As an analogue of dopamine, this compound may interact with dopamine receptors in a similar manner. Dopamine receptors are G protein-coupled receptors that trigger various downstream effects upon activation . The exact mode of action of this compound would depend on its specific interactions with these receptors and could result in changes in neuronal signaling.

Biochemical Pathways

Dopamine is involved in several biochemical pathways. It is synthesized from the amino acid tyrosine, which is converted to DOPA by the enzyme tyrosine hydroxylase. DOPA is then decarboxylated to form dopamine . If this compound follows a similar pathway, it could potentially affect the synthesis and metabolism of dopamine and other catecholamines.

Pharmacokinetics

It’s worth noting that similar compounds, such as fluvoxamine, primarily inhibit the oxidative drug-metabolizing enzyme cyp1a2 and also significantly inhibit cyp3a4, cyp2c9, and cyp2c19 . This could potentially affect the bioavailability and metabolism of this compound.

Safety and Hazards

The safety and hazards of a compound are important for handling and storage. For example, 1-(2-Aminoethyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of amines and similar compounds are vast. For instance, fluorescent chemosensors for ion and molecule recognition are being developed . Additionally, perovskite nanocrystals are considered a feasible strategy for the realization of high-performance blue PLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole typically involves the cyclization of appropriate precursorsThe reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzimidazoles.

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole is unique due to its combination of the benzimidazole core and the aminoethyl side chain. This structure provides a balance of stability and reactivity, making it suitable for a variety of applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBDDXQNITPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228347
Record name 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64928-88-7
Record name 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64928-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate (200 mg) was added to 15 mL of hydrogen chloride solution in diethyl ether (1 M) and the mixture was stirred at rt for 5 h. Evaporation of the solvent give the title compound as a white hydrochloride salt (100%).
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200 mg
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15 mL
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Synthesis routes and methods II

Procedure details

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[N-]=[N+]=NCCn1c(=O)[nH]c2ccccc21
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Synthesis routes and methods III

Procedure details

In 150 ml of ethanol was dissolved 1.3 g (6.4 mmol) of Compound i followed by addition of a suspension of 65 mg (5 w/w%) of 10% palladium-carbon in 2 ml of water. The mixture was stirred at room temperature for 4.5 hours, with hydrogen gas being bubbled into the mixture. The reaction mixture was then filtered and the filtrate was concentrated to give 1.01 g (89.1%) of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole (Compound j) as white crystals.
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0 (± 1) mol
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Compound i
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1.3 g
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150 mL
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2 mL
Type
solvent
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Name
palladium-carbon
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65 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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